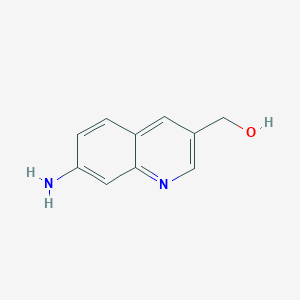![molecular formula C14H12BrNO B8693513 N-[(3-bromophenyl)methyl]benzamide](/img/structure/B8693513.png)
N-[(3-bromophenyl)methyl]benzamide
概要
説明
N-[(3-bromophenyl)methyl]benzamide: is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzyl group is substituted with a bromine atom at the meta position
準備方法
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing N-[(3-bromophenyl)methyl]benzamide involves the direct condensation of 3-bromobenzylamine with benzoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound often employs high-yielding and eco-friendly processes. These methods may include the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions:
Substitution Reactions: N-[(3-bromophenyl)methyl]benzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of benzylamine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium permanganate (KMnO4): Commonly used for oxidation reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Benzylamine derivatives.
科学的研究の応用
Chemistry:
Catalysis: N-[(3-bromophenyl)methyl]benzamide is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial and Antioxidant Activities: The compound has shown potential in exhibiting antibacterial and antioxidant properties, making it a candidate for drug development.
Drug Discovery: It is used in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry:
作用機序
The mechanism by which N-[(3-bromophenyl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom at the meta position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .
類似化合物との比較
- 3-bromobenzamide
- N-benzylbenzamide
- N-(4-bromobenzyl)benzamide
Comparison:
- 3-bromobenzamide: Lacks the benzyl group, making it less bulky and potentially less effective in certain applications.
- N-benzylbenzamide: Does not have the bromine substitution, which may reduce its reactivity and interaction with biological targets.
- N-(4-bromobenzyl)benzamide: The bromine atom is at the para position, which can affect the compound’s electronic properties and reactivity compared to the meta-substituted N-[(3-bromophenyl)methyl]benzamide .
特性
分子式 |
C14H12BrNO |
|---|---|
分子量 |
290.15 g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) |
InChIキー |
KRAPRYJEIUVJAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8693461.png)



![1-(2-Bromoethyl)[1,3]oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8693481.png)






